

3,5-Dichloroisothiazole-4-carbonitrile molecular structure and formula

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Compound of Interest

Compound Name: 3,5-Dichloroisothiazole-4-carbonitrile

Cat. No.: B127508

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An In-depth Technical Guide to 3,5-Dichloroisothiazole-4-carbonitrile

Introduction

3,5-Dichloroisothiazole-4-carbonitrile is a halogenated heterocyclic compound belonging to the isothiazole family. Isothiazoles are five-membered aromatic rings containing one nitrogen and one sulfur atom. This particular derivative is notable for its high degree of functionalization, featuring two reactive chlorine atoms and a cyano group. These features make it a valuable and versatile building block in synthetic organic chemistry. For researchers and professionals in drug development, its primary significance lies in its utility as a precursor for more complex molecular architectures, particularly through selective cross-coupling reactions where the chlorine atoms at the C3 and C5 positions can be differentially substituted.^[1] This guide provides a consolidated overview of its molecular structure, physicochemical properties, and key experimental data.

Molecular Identity and Physicochemical Properties

3,5-Dichloroisothiazole-4-carbonitrile is a well-defined chemical entity with established identifiers and properties. The compound's key attributes, including predicted and experimentally determined values, are summarized in the table below.

Property	Value	Source
IUPAC Name	3,5-dichloro-1,2-thiazole-4-carbonitrile	-
Synonyms	3,5-Dichloroisoithiazole-4-carbonitrile	-
CAS Number	2120-82-3	-
Molecular Formula	C ₄ Cl ₂ N ₂ S	
Molecular Weight	179.03 g/mol	
Melting Point	62-64 °C	[2]
Boiling Point	177.2 ± 40.0 °C (at 760 mmHg)	[3]
Density	1.7 ± 0.1 g/cm ³	[3]
Flash Point	61.0 ± 27.3 °C	
LogP	1.38	
Vapor Pressure	1.1 ± 0.3 mmHg (at 25°C)	

Molecular Structure Visualization

The molecular structure consists of a central isothiazole ring. A carbonitrile (-C≡N) group is attached at the C4 position. Two chlorine atoms are substituted at the C3 and C5 positions, which are adjacent to the sulfur and nitrogen atoms of the ring, respectively.

Molecular structure of **3,5-Dichloroisoithiazole-4-carbonitrile**.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of **3,5-Dichloroisoithiazole-4-carbonitrile**. While specific spectra for this compound are not widely published, data from analogous structures provide valuable reference points.

Spectroscopic Method	Observed/Expected Characteristics
Infrared (IR) Spectroscopy	The IR spectrum is expected to show characteristic bands for the isothiazole ring system, including intense absorptions near 750 cm^{-1} (C-S stretching) and 840 cm^{-1} (C-H out-of-plane deformation), although the latter is absent due to full substitution.[4] Other notable bands include those for C=N stretching ($\sim 1400\text{ cm}^{-1}$) and C=C stretching ($\sim 1510\text{ cm}^{-1}$).[4] A sharp, strong peak for the nitrile (C≡N) group is expected around 2230 cm^{-1} .
NMR Spectroscopy	Although specific ^1H and ^{13}C NMR data are not detailed in the searched literature, NMR is a primary technique for characterizing this class of compounds.[1] As the isothiazole ring is fully substituted, no signals would appear in the aromatic region of the ^1H NMR spectrum. ^{13}C NMR would show four distinct signals for the ring carbons and the nitrile carbon. The chemical shift of the nitrogen atom in the parent isothiazole ring has been reported at δ -81.8 in ^{15}N NMR spectra (relative to MeNO_2).[4]
Mass Spectrometry (MS)	In mass spectrometry under electron ionization, isothiazoles typically exhibit an intense molecular ion peak.[4] The primary fragmentation pathway involves the expulsion of hydrogen cyanide (HCN) and alkyne fragments.[4] For 3,5-Dichloroisothiazole-4-carbonitrile, fragmentation would likely involve the loss of chlorine atoms and the cyano group.

Experimental Protocols

Synthesis of 3,5-Dichloroisothiazole-4-carbonitrile

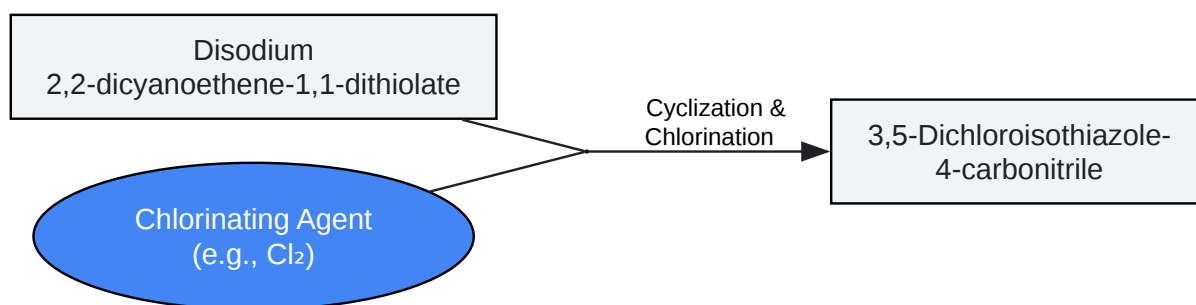
The most direct synthesis involves the chlorination of a dithiolate precursor, which is readily formed from the condensation of malononitrile and carbon disulfide.^{[1][4]}

- Principle: This synthesis is a cyclization-chlorination reaction. Disodium 2,2-dicyanoethene-1,1-dithiolate is treated with a chlorinating agent, which facilitates the formation of the isothiazole ring and the installation of chlorine atoms at the C3 and C5 positions.
- Reaction Scheme: $\text{C}_3\text{H}_2\text{N}_2$ (Malononitrile) + CS_2 + NaOH → $\text{Na}_2[\text{S}_2\text{C}=\text{C}(\text{CN})_2]$ (Disodium 2,2-dicyanoethene-1,1-dithiolate) $\text{Na}_2[\text{S}_2\text{C}=\text{C}(\text{CN})_2]$ + Cl_2 (Chlorine) → $\text{C}_4\text{Cl}_2\text{N}_2\text{S}$ (**3,5-Dichloroisothiazole-4-carbonitrile**)
- Materials:
 - Disodium 2,2-dicyanoethene-1,1-dithiolate
 - Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
 - Inert solvent (e.g., carbon tetrachloride, dichloromethane)
 - Sodium bicarbonate solution
 - Anhydrous magnesium sulfate or sodium sulfate
 - Silica gel for chromatography
- Procedure:
 - Suspend Disodium 2,2-dicyanoethene-1,1-dithiolate in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet/dropping funnel.
 - Cool the suspension in an ice bath to 0-5 °C.
 - Slowly introduce the chlorinating agent (e.g., bubble chlorine gas through the solution) while maintaining the temperature below 10 °C.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the starting material is consumed, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by column chromatography on silica gel.
- Yield & Characterization: This process has been reported to yield **3,5-Dichloroisothiazole-4-carbonitrile** in 57% yield.[4] The final product is a solid with a melting point of 62-64 °C, which can be confirmed using the spectroscopic methods outlined previously.[2]

Synthesis Workflow Diagram

The logical flow for the synthesis of **3,5-Dichloroisothiazole-4-carbonitrile** from its dithiolate precursor is illustrated below.



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Synthesis pathway for **3,5-Dichloroisothiazole-4-carbonitrile**.

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